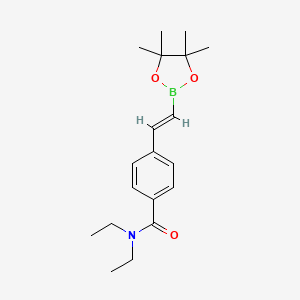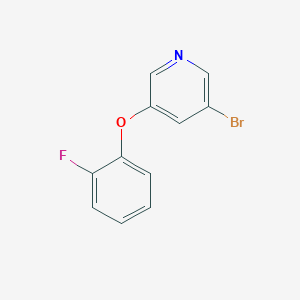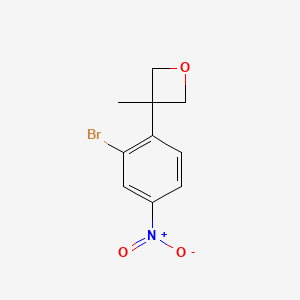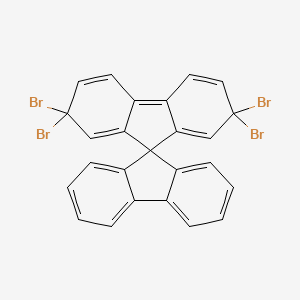
5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone is a synthetic organic compound belonging to the pyridinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Cyclopropylation: Introduction of the cyclopropyl group to a precursor molecule.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Pyridinone Formation: Cyclization reactions to form the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinones.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.
相似化合物的比较
Similar Compounds
- 5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridine
- 6-Methyl-3-nitro-2(1H)-pyridinone
- 5-Cyclopropyl-3-nitro-2(1H)-pyridinone
Uniqueness
5-Cyclopropyl-6-methyl-3-nitro-2(1H)-pyridinone may have unique properties due to the presence of both the cyclopropyl and nitro groups, which can influence its reactivity and biological activity.
属性
CAS 编号 |
139549-27-2 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
5-cyclopropyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-5-7(6-2-3-6)4-8(11(13)14)9(12)10-5/h4,6H,2-3H2,1H3,(H,10,12) |
InChI 键 |
JKRVQFBXOCQTPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=O)N1)[N+](=O)[O-])C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
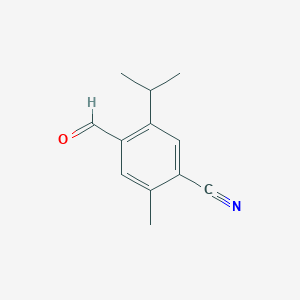
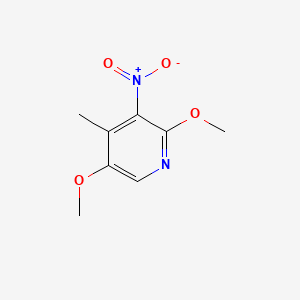
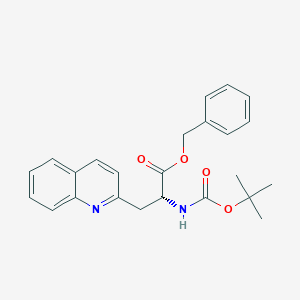

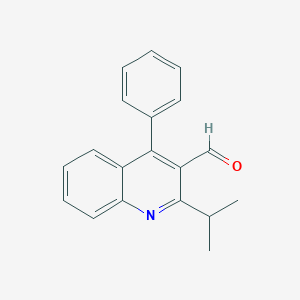
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)

